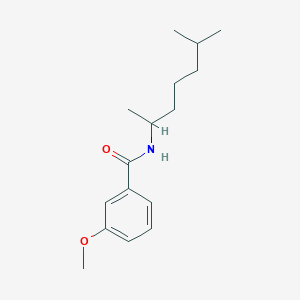![molecular formula C12H15NO6S2 B255154 Isopropyl {[2-nitro-4-(methylsulfanyl)phenyl]sulfonyl}acetate](/img/structure/B255154.png)
Isopropyl {[2-nitro-4-(methylsulfanyl)phenyl]sulfonyl}acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isopropyl {[2-nitro-4-(methylsulfanyl)phenyl]sulfonyl}acetate (INMPA) is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. INMPA is a sulfonamide compound that is synthesized through a multi-step process involving the reaction of 2-nitro-4-(methylsulfanyl)aniline with isopropyl chloroacetate.
作用機序
The mechanism of action of Isopropyl {[2-nitro-4-(methylsulfanyl)phenyl]sulfonyl}acetate involves the inhibition of the activity of the enzyme carbonic anhydrase IX (CA IX). CA IX is overexpressed in many types of cancer cells and plays a crucial role in maintaining the pH of the tumor microenvironment. Inhibition of CA IX by Isopropyl {[2-nitro-4-(methylsulfanyl)phenyl]sulfonyl}acetate leads to a decrease in the pH of the tumor microenvironment, which in turn inhibits the growth and metastasis of cancer cells.
Biochemical and Physiological Effects
Isopropyl {[2-nitro-4-(methylsulfanyl)phenyl]sulfonyl}acetate has been shown to have several biochemical and physiological effects. It inhibits the activity of the enzyme carbonic anhydrase IX (CA IX), which plays a crucial role in maintaining the pH of the tumor microenvironment. Inhibition of CA IX by Isopropyl {[2-nitro-4-(methylsulfanyl)phenyl]sulfonyl}acetate leads to a decrease in the pH of the tumor microenvironment, which in turn inhibits the growth and metastasis of cancer cells. Isopropyl {[2-nitro-4-(methylsulfanyl)phenyl]sulfonyl}acetate has also been shown to have anti-inflammatory properties and can inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
実験室実験の利点と制限
Isopropyl {[2-nitro-4-(methylsulfanyl)phenyl]sulfonyl}acetate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in moderate yields. It has also been shown to have potent inhibitory activity against CA IX and COX-2, which makes it a promising compound for further research. However, Isopropyl {[2-nitro-4-(methylsulfanyl)phenyl]sulfonyl}acetate also has some limitations. It has low solubility in water, which can make it difficult to work with in some experiments. It also has low bioavailability, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for research on Isopropyl {[2-nitro-4-(methylsulfanyl)phenyl]sulfonyl}acetate. One direction is to investigate its potential applications in other fields of scientific research, such as neurodegenerative diseases and infectious diseases. Another direction is to optimize the synthesis process to increase the yield and improve the purity of the compound. Additionally, further research is needed to investigate the pharmacokinetics and pharmacodynamics of Isopropyl {[2-nitro-4-(methylsulfanyl)phenyl]sulfonyl}acetate in vivo, as well as its potential toxicity and side effects. Finally, there is a need for the development of more potent and selective inhibitors of CA IX and COX-2, which could have potential applications in the treatment of various diseases.
合成法
The synthesis of Isopropyl {[2-nitro-4-(methylsulfanyl)phenyl]sulfonyl}acetate involves a multi-step process that starts with the reaction of 2-nitro-4-(methylsulfanyl)aniline with isopropyl chloroacetate in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization to obtain the final product. The yield of the synthesis process is around 50%.
科学的研究の応用
Isopropyl {[2-nitro-4-(methylsulfanyl)phenyl]sulfonyl}acetate has shown potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Isopropyl {[2-nitro-4-(methylsulfanyl)phenyl]sulfonyl}acetate has been shown to inhibit the growth of cancer cells in vitro and in vivo. It does so by inhibiting the activity of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in many types of cancer cells. Inhibition of CA IX leads to a decrease in the pH of the tumor microenvironment, which in turn inhibits the growth and metastasis of cancer cells.
特性
製品名 |
Isopropyl {[2-nitro-4-(methylsulfanyl)phenyl]sulfonyl}acetate |
|---|---|
分子式 |
C12H15NO6S2 |
分子量 |
333.4 g/mol |
IUPAC名 |
propan-2-yl 2-(4-methylsulfanyl-2-nitrophenyl)sulfonylacetate |
InChI |
InChI=1S/C12H15NO6S2/c1-8(2)19-12(14)7-21(17,18)11-5-4-9(20-3)6-10(11)13(15)16/h4-6,8H,7H2,1-3H3 |
InChIキー |
POFKXUANVQBJJE-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)CS(=O)(=O)C1=C(C=C(C=C1)SC)[N+](=O)[O-] |
正規SMILES |
CC(C)OC(=O)CS(=O)(=O)C1=C(C=C(C=C1)SC)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-methoxybenzamido)-N-[(oxolan-2-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B255071.png)
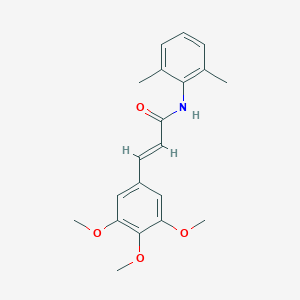
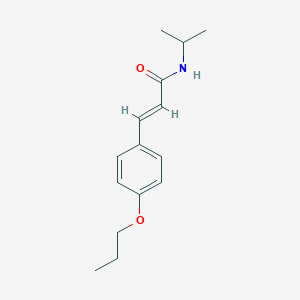
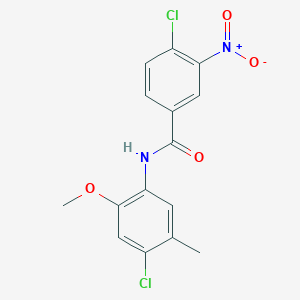
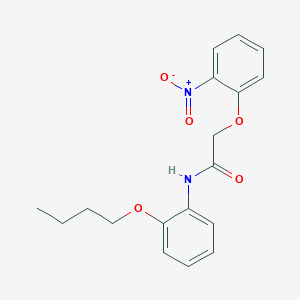
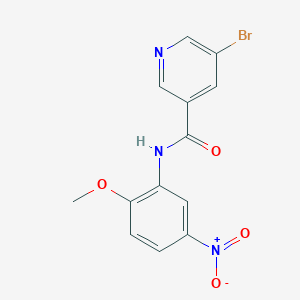
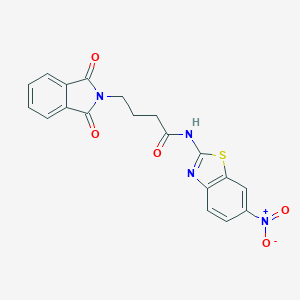
![4-{[(2,3,6-Trimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B255088.png)
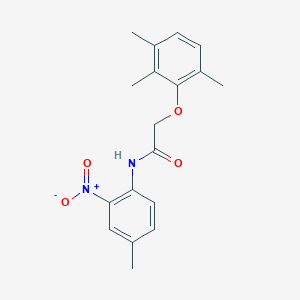
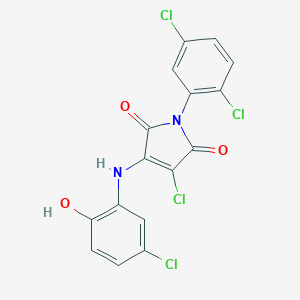
![3-Methyl-4-[4-(4-morpholinyl)anilino]-4-oxo-2-butenoic acid](/img/structure/B255093.png)
![Butyl 4-{[2-cyano-3-(4-hydroxy-3-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B255097.png)
![N-benzyl-4-{2-[3-(4-methoxyphenyl)acryloyl]hydrazino}-4-oxobutanamide](/img/structure/B255099.png)
